2,3-Dichloro-5-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUZMUQPJOBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dichloro 5 Fluoroaniline
Strategic Approaches to Halogenated Aniline (B41778) Synthesis
The effective synthesis of complex halogenated anilines hinges on strategic planning, incorporating regioselective reactions and efficient functional group interconversions.
A common and effective strategy for preparing 2,3-dichloro-5-fluoroaniline involves the chemical transformation of a pre-functionalized nitrobenzene (B124822) derivative. This approach allows for the precise installation of the required halogen atoms on the aromatic ring prior to the final reduction step. A notable example of this methodology is the synthesis starting from 3,5-dichloro-4-fluoronitrobenzene (B1581561). This precursor already contains the necessary arrangement of substituents, simplifying the final conversion to the target aniline. The transformation is primarily achieved through the reduction of the nitro group to an amino group, a critical step that yields the final product. This multi-step process offers advantages in controlling the final substitution pattern, which can be challenging to achieve through direct halogenation of a simpler aniline.
While direct synthesis often starts with a pre-halogenated nitrobenzene, understanding regioselective halogenation is key to developing versatile synthetic routes for aniline precursors. The direct chlorination of unprotected anilines can be achieved using various reagents. beilstein-journals.org For instance, reagents like N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are used for chlorination, often in the presence of a catalyst to direct the substitution to the desired position. nsf.gov Lewis basic selenoether catalysts have been shown to facilitate high ortho-selectivity in the chlorination of anilines. nsf.gov Similarly, bromination of anilines, such as 2-fluoroaniline, requires controlled conditions, often at low temperatures (-23°C to -34°C), to achieve selective substitution at the 4-position while minimizing the formation of dibrominated byproducts. google.com These techniques are fundamental for creating the specific substitution patterns required for complex intermediates.
The conversion of the nitro group to an amine is a pivotal step in the synthesis of this compound and other aromatic amines. nih.gov Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation, often replacing older methods that use metals in acid, such as iron powder. nih.gov Palladium on carbon (Pd/C) is a common and highly effective catalyst for this purpose. nih.gov
A significant challenge in the reduction of halogenated nitroarenes is the potential for reductive dehalogenation, where a halogen atom is undesirably removed along with the reduction of the nitro group. nih.govacs.org To overcome this, catalytic transfer hydrogenation has emerged as a highly selective alternative. nih.gov This method uses a hydrogen donor in situ, such as hydrazine (B178648) hydrate, in the presence of a catalyst like Pd/C. This approach has been shown to be highly effective for the selective reduction of a wide variety of halogenated nitroarenes, providing the corresponding anilines in good yields with minimal dehalogenation. nih.gov The choice of solvent and reaction conditions, such as temperature and pressure, are critical for maximizing yield and selectivity. google.com
Table 1: Comparison of Reduction Conditions for Nitroarenes
| Method | Reagents/Catalyst | Key Features | Selectivity | Citation |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency; risk of dehalogenation with halogenated substrates. nih.gov | Good to moderate | nih.gov |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | High selectivity for nitro group reduction; minimizes dehalogenation. nih.gov | High | nih.gov |
| Metal/Acid Reduction | Iron powder, HCl | Traditional method; often produces more by-products. | Variable |
Precursor Synthesis and Derivatization Routes
The availability and synthesis of key precursors are foundational to the entire synthetic pathway for this compound.
3,5-Dichloro-4-fluoronitrobenzene is a crucial intermediate for the synthesis of this compound. There are several established methods for its preparation. One common industrial approach is the direct nitration of 3,5-dichloro-4-fluorobenzene. This reaction is an electrophilic aromatic substitution that uses a nitrating mixture, typically composed of nitric acid and sulfuric acid, under controlled temperatures.
An alternative route involves nucleophilic aromatic substitution, specifically the fluorination of a polychlorinated nitrobenzene. For example, 3,5-dichloro-4-fluoronitrobenzene can be synthesized by heating 3,4,5-trichloronitrobenzene (B33126) with potassium fluoride (B91410) (KF) in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com Another method involves reacting persulfate with ammonium (B1175870) nitrate (B79036) to generate a phosphine (B1218219) salt intermediate, which then reacts with 3,5-dichloro-4-fluorobenzene to yield the final product. chemicalbook.com
Table 2: Synthetic Routes to 3,5-Dichloro-4-fluoronitrobenzene
| Starting Material | Reagents | Reaction Type | Citation |
|---|---|---|---|
| 3,5-Dichloro-4-fluorobenzene | Nitric Acid, Sulfuric Acid | Electrophilic Aromatic Substitution (Nitration) | |
| 3,4,5-Trichloronitrobenzene | Potassium Fluoride, DMF | Nucleophilic Aromatic Substitution (Fluorination) | prepchem.com |
| 3,5-Dichloro-4-fluorobenzene | Persulfate, Ammonium Nitrate, H₂O₂ | Oxidative Nitration | chemicalbook.com |
The synthesis of various halogenated nitrobenzene derivatives provides a versatile toolbox for accessing complex anilines. The preparation of these starting materials often involves either direct nitration and halogenation of benzene (B151609) or its derivatives, or halogen exchange reactions. For instance, 3-chloro-4-fluoro-nitrobenzene can be prepared as a major product by heating 3,4-dichloronitrobenzene (B32671) with potassium fluoride in the presence of sulpholane. google.com This type of reaction, where a chlorine atom is replaced by a fluorine atom, is a common strategy for introducing fluorine into an aromatic ring. google.com
More complex precursors can be built up in a stepwise fashion. For example, 2-fluoro-3-chloronitrobenzene can serve as a starting material to synthesize 3,5-dichloro-4-fluorobromobenzene through a three-step process of bromination, reduction, and diazochlorination. google.com This demonstrates how simpler, commercially available fluoro- and chloro-nitrobenzene derivatives can be elaborated into more complex, specifically substituted intermediates required for advanced aniline synthesis. google.com
Specific Synthetic Transformations Leading to this compound and its Analogs
The creation of this compound and related halogenated arylamines involves several key synthetic strategies. These include the conversion of an amino group into a halogen via diazotization, the direct replacement of halogens, the reduction of a nitro group, and the catalyzed formation of a carbon-nitrogen bond.
Diazotization and Sandmeyer-Type Reactions in Halogenated Arylamine Synthesis
Diazotization, followed by a Sandmeyer or a related transformation, is a cornerstone for the synthesis of aryl halides from aryl amines. wikipedia.orgbyjus.com This two-step process begins with the conversion of a primary arylamine into a diazonium salt. This intermediate is then treated with a copper(I) halide to introduce a halogen atom onto the aromatic ring. wikipedia.orgbyjus.com
The Sandmeyer reaction is a versatile method for introducing not only halogens (Cl, Br) but also cyano and other groups onto an aromatic ring. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While the classic Sandmeyer reaction utilizes copper(I) salts, variations exist, such as the Schiemann reaction for fluorination, which uses tetrafluoroborate (B81430) anions, and other methods that may not require a metal catalyst for iodide or hydroxyl group substitution. wikipedia.orglibretexts.org
For instance, in a related synthesis, 5-bromo-3-chloro-2-fluoroaniline (B1380735) is converted to its corresponding diazonium salt using sodium nitrite (B80452) and hydrochloric acid. This is followed by treatment with cuprous chloride to yield 5-bromo-1,3-dichloro-2-fluorobenzene. chemicalbook.com This illustrates the applicability of Sandmeyer-type reactions in the synthesis of polyhalogenated aromatic compounds.
Table 1: Key Features of the Sandmeyer Reaction
| Feature | Description |
|---|---|
| Reaction Type | Radical-nucleophilic aromatic substitution wikipedia.org |
| Starting Material | Primary arylamine |
| Intermediate | Aryl diazonium salt |
| Reagents | Sodium nitrite, acid (e.g., HCl, HBr), Copper(I) salt (e.g., CuCl, CuBr) wikipedia.org |
| Products | Aryl halides, aryl cyanides, etc. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Replacement
Nucleophilic aromatic substitution (SNAr) provides a direct route for replacing a halogen on an aromatic ring with a nucleophile. chemistrysteps.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.com
In the context of synthesizing precursors to halogenated anilines, SNAr can be used to introduce a fluorine atom. For example, the synthesis of p-fluoronitrobenzene can be achieved by reacting p-chloronitrobenzene with a fluoride source like potassium fluoride in a polar aprotic solvent, often with a phase transfer catalyst to enhance reactivity. researchgate.net The electron-withdrawing nitro group facilitates this substitution.
The reactivity of aryl halides in SNAr reactions is counterintuitive compared to SN1 and SN2 reactions, with the more electronegative halogen being the better leaving group (F > Cl > Br > I). chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack on the ring.
In some cases, SNAr can be used to introduce an amino group directly. For instance, 2,4-dichloro-6-fluoroaniline (B2715257) can undergo nucleophilic substitution where the chlorine atoms are replaced by nucleophiles like amines.
Catalytic Hydrogenation for Nitro-Group Reduction and Dechlorination
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to primary amines, a crucial step in the synthesis of many anilines. asau.ru This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. asau.ru
A notable application is the synthesis of this compound from a nitro-substituted precursor. For example, 3,5-dichloro-4-fluoronitrobenzene can be reduced to the target aniline via catalytic hydrogenation. This method is often preferred over older techniques like iron powder reduction due to higher yields and fewer side reactions.
Interestingly, catalytic hydrogenation can also lead to dehalogenation, the removal of halogen atoms from the aromatic ring. researchgate.net While often an undesirable side reaction, in some syntheses, it is a desired transformation. For example, the preparation of p-fluoroaniline can be achieved from 3,5-dichloro-4-fluoronitrobenzene through a process that involves both the reduction of the nitro group and the removal of the two chlorine atoms. google.com The conditions for these reactions, such as catalyst choice, solvent, temperature, and pressure, are carefully controlled to achieve the desired outcome. asau.rugoogle.com
Table 2: Catalytic Hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 3,5-dichloro-4-fluoronitrobenzene | |
| Catalyst | Palladium on carbon (Pd/C) | |
| Solvent | 95% ethanol (B145695) aqueous solution |
| Product | this compound (via nitro reduction) or p-fluoroaniline (via nitro reduction and dechlorination) | google.com |
Amination Reactions Utilizing Copper Catalysts
Copper-catalyzed amination reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, provide powerful methods for forming carbon-nitrogen bonds. researchgate.netencyclopedia.pub These reactions are particularly useful for the synthesis of arylamines from aryl halides.
The Ullmann condensation traditionally involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. Modern variations often use catalytic amounts of copper, along with ligands, to facilitate the reaction under milder conditions. encyclopedia.pubmdpi.com
Copper-catalyzed aminations can utilize various ammonia (B1221849) sources, such as aqueous ammonia, to introduce a primary amino group. researchgate.net These reactions have been shown to be effective for a range of aryl bromides and iodides, and in some cases, even for less reactive aryl chlorides. encyclopedia.pub The choice of solvent, base, and ligand is crucial for the success of these transformations. encyclopedia.pubmdpi.com For instance, polar aprotic solvents like DMF and DMSO are commonly used. researchgate.net
The mechanism of copper-catalyzed amination is often proposed to involve an oxidative addition/reductive elimination cycle or a related pathway. mdpi.com These methods are complementary to other synthetic strategies and are valuable for constructing complex aniline derivatives.
Process Optimization and Scale-Up Considerations in this compound Production
The industrial production of this compound necessitates careful optimization of reaction parameters and consideration of scale-up challenges to ensure a safe, efficient, and cost-effective process. gfl.co.in
Control of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound is paramount. This is accomplished through meticulous control of various reaction parameters.
For the catalytic hydrogenation of a nitro precursor, key parameters to optimize include:
Temperature and Pressure: These are controlled to ensure the desired rate of reaction while minimizing side reactions. For example, in the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene, the reaction can be conducted at temperatures ranging from 60-120°C and pressures from 1.0-4.0 MPa. google.com
Catalyst Loading: The amount of catalyst, such as Pd/C, is a critical factor. The mass ratio of the catalyst to the starting material can range from 1% to 40%. google.com
Solvent: The choice of solvent can influence the reaction's efficiency. Aqueous solutions of alcohols like ethanol, methanol, or isopropanol (B130326) are often used. google.com
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material. google.com
Following the reaction, purification steps such as distillation or recrystallization are employed to isolate the final product with the desired purity. The use of antioxidants may also be necessary to prevent degradation of the product during purification and storage. google.com
In halogen exchange reactions, such as fluorination, the temperature, reaction time, and the amounts of the fluorinating agent and catalyst are all optimized to maximize the conversion of the starting material and the yield of the desired product. researchgate.net
The development of continuous-flow reactor systems is also a significant consideration for process optimization, offering potential advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netbohrium.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-6-fluoroaniline |
| 3,5-dichloro-2-fluoroaniline |
| 3,5-dichloro-4-fluoronitrobenzene |
| 5-bromo-1,3-dichloro-2-fluorobenzene |
| 5-bromo-3-chloro-2-fluoroaniline |
| p-chloroaniline |
| p-fluoroaniline |
| p-chloronitrobenzene |
| p-fluoronitrobenzene |
| Aniline |
| 2-chloroaniline |
| 3-chloroaniline |
| 2-methylamino-3-chloro-5-fluoroaniline |
| 3,5-Dichloro-2,4-difluoroaniline |
| 2,4-dichloro-5-fluoroaniline |
| 2,3-dichloro-5-nitrobenzene |
| 2,4-dichloroaniline (B164938) |
| 2,3-dichloro-5-trichloromethylpyridine |
| 2-chloro-5-trifluoromethylpyridine |
| 3-methylpyridine |
| 2,4-difluoroaniline |
| 1,3-difluorobenzene |
| 3,4-dichloro-6-(trifluoromethyl)toluene |
| 4-Fluorobenzylamine |
| 3,5-Dichloro-4(1,1,2,2-tetrafluoroethoxy) aniline |
| Bromo Ethyl Difluoroacetate |
| 2-(3,4-Difluorophenyl)-1,3-dioxalane |
| 3,4-Difluoronitrobenzene |
| 2-Amino-5-chlorobenotrifluoride |
| 1,2-Difluorobenzene |
| 4-Trifluoromethyl benzaldehyde |
| 2-Bromo-5fluorpo benzotrifluroride |
| 3-Fluorobenzotrifluoride |
| 3,4 Difluoro Bromo Benzene |
| 3,5-dichloro-4-nitrobenzene |
| 3,5-dichloro-4-fluorobenzene |
| 3,5-dichloro-2,2,2-trifluoroacetophenone |
| 3,5-dichloroaniline |
| 3,5-dichlorobromobenzene |
| 1-trifluoroacetyl piperidine |
| piperidine |
| ethyl trifluoroacetate |
| 2,3-DCA |
| 4-chloroaniline |
| 2,3,5-trifluoropyridine |
| 3,5-difluoropyridine |
| 2,4,6-tribromo-3,5-difluoropyridine |
| 3,5-difluoro-4-nitropyridine-N-oxide |
| 3,5-dichloro-4-nitropyridine-N-oxide |
| nintedanib |
| trans-4-aminocyclohexyl acetic acid |
| fluorobenzene |
| 4-fluorophenol |
| m-fluoroaniline |
| m-chloroaniline |
| m-fluorochlorobenzene |
| 6,7-dimethoxy-3H-quinazolin-4-one |
| 3-chloro-4-fluoroaniline |
| 2,4-dichloro-6,7-dimethoxyquinazoline |
| 3-hydroxy-4-methoxybenzoate |
| lumiracoxib |
| 2-bromodibenzothiophene |
| neoamphimedine |
| methyl orange |
| 2,3-dichloro-5-trifluoromethyl pyridine |
| 1-ethoxy -2,3-difluoro-4-iodo-benzene |
| 2,3-difluorohalobenzenes |
| 1,3-benzodioxole |
| 3,3,4,4-tetrafluorocyclohex-1-ene |
| 1-bromo-2,3-difluorobenzene |
| 1-chloro-2,3-difluorobenzene |
| o-toluic acid |
| glucosylceramide synthase inhibitor 7 |
| 2,4-bis-chloro-5-fluoro acetophenone |
| 3,5-dichloro-2-pentanone |
| methyl p-tolyl sulfone |
| dinitolmide |
| 1,4- diiodo-benzenes |
| 1-fluoronaphthalene |
| 2 fluorine, 6 trifluoromethyl benzene sulfonyl chloride |
| 4- fluoro- 3- chloroanilines |
| 3-trifluoromethybenzoic acid |
| 2, 5-dimethylphenol |
| 1 amino anthraquinones |
| 2,3-dichloropyridine |
| cerium oxide |
| mesalazine |
| copper chloride |
| 5-BROMO-3-CHLORO-2-FLUOROANILINE |
| 3,5-dichloro-4-fluorobromobenzene |
| sitagliptin |
| caprolactam |
| nylon 6 |
| IDipF 2 |
| Et IDipF2 5 |
| Et IDipO 6 |
| perfluoropyridine |
| veratrole |
| pivalonitrile |
| ethanol |
| bromoanthraquinone |
| 1,2-diamines |
| N,N′-dimethylethane-1,2-diamine |
| trans-N,N′-dimethylcyclohexane-1,2-diamine |
| phenanthroline |
| BPhTolO |
| L-proline |
| triethoxyarylsilanes |
| O-benzoylhydroxylamines |
| 2,3-dichloro-3,5-dicyano-1,4-benzoquinone |
| linifanib |
| flufenacet |
| amic acid esters |
| substituted alkylamines |
| 2,3-dichloroaniline (B127971) |
| 2-CA |
| 3-CA |
| 4-CA |
| sodium lactate |
| 2,4-dichloro-6-fluoroaniline |
| 3,5-dichloro-2-fluoroaniline |
| 2,4-dichloroaniline |
| Selectfluor® |
| acetonitrile |
| hexane |
| ethyl acetate |
| methoxide |
| ammonia |
| 2,4-dichloro-6,7- dimethoxyquinazoline |
| 3,5-dichloro-4-fluoronitrobenzene |
| 2,3-dichloro-5-trichloromethyl pyridine |
| 2-chloro-5-trifluoromethylpyridine |
| 3-methylpyridine |
| 2,3-dichloro-5-trifluoromethylpyridine |
| 2,4-difluoroaniline |
| 1,3-difluorobenzene |
| benzoxazolone |
| 2-benzoxazolidinone |
| o-naphthoquinone |
| 2-nitropropane |
| C. |
| o-toluic acid |
| 3,5-dichloro-4-nitrobenzene |
| 3,5-dichloro-4-fluorobenzene |
| persulfate |
| ammonium nitrate |
| hydrogen peroxide |
| 3,5-dichloro-2,2,2-trifluoroacetophenone |
| 3,5-dichloroaniline |
| trifluoroacetic anhydride |
| isopropyl bromide |
| 3,5-dichlorobromobenzene |
| 1-trifluoroacetyl piperidine |
| piperidine |
| ethyl triflu oroacetate |
| hydrobromic acid |
| sodium nitrite |
| Copper bromide |
| pentafluoropyridine |
| lithium aluminium hydride |
| 2,3,5-trifluoropyridine |
| 2,4,6-tribromo-3,5-difluoropyridine |
| 3,5-difluoropyridine |
| pyrimidine |
| quinoxaline |
| sodium methoxide |
| sodium thiophenoxide |
| 3,5-difluoro-4-nitropyridine-N-oxide |
| 3,5-dichloro-4-nitropyridine-N-oxide |
| sitagliptin |
| nintedanib |
| trans-4-aminocyclohexyl acetic acid |
| polychlorinated biphenyls |
| dimethylformamide |
| polyhydroxy compound |
| fluorobenzene |
| 4-fluorocatechol |
| catechol |
| per- and polyfluoroalkyl substances |
| 4-fluorophenol |
| borohydrides |
| calcium hydride |
| hexafluorobenzene |
| pentafluoropyridine |
| m-fluoroaniline |
| m-chloroaniline |
| m-fluorochlorobenzene |
| 3,5-dichloro-4-fluoronitrobenzene |
| p-fluoroaniline |
| 3,5-dichloro-4-fluoronitrobenzene |
| p-chloronitrobenzene |
| p-fluoronitrobenzene |
| tetramethylammonium chloride |
| N,N-dimethylformamide |
| 2,3-dichloroaniline |
| aniline |
| 2-chloroaniline |
| 3-chloroaniline |
| Dehalobacter |
| lactate |
| ethanol |
| propionate |
| 2,3-DCA |
| 2-CA |
| 4-chloroaniline |
| 4-CA |
Catalyst Selection and Loading in Industrial Synthesis
Catalyst Selection: A Comparative Overview
The selection of a suitable catalyst is paramount for achieving high yields and purity of this compound. The most commonly employed catalysts in the hydrogenation of halonitroaromatic compounds are based on noble metals, particularly Palladium and Platinum, as well as Raney-type catalysts.
Palladium on Carbon (Pd/C): This is one of the most widely used and efficient catalysts for the hydrogenation of nitro groups. helgroup.com Its high activity allows the reaction to proceed under relatively mild conditions. For the synthesis of halogenated anilines, Pd/C catalysts with a palladium loading of 5% or 10% on the carbon support are common. google.com The carbon support provides a large surface area for the dispersion of palladium nanoparticles, which enhances the catalytic activity. nih.gov However, a key consideration with Pd/C is the potential for hydrodehalogenation, which can be mitigated by careful control of reaction parameters and, in some cases, by modifying the catalyst.
Raney Nickel: Raney Nickel is another effective catalyst for the hydrogenation of nitro compounds. orgsyn.org It is generally less expensive than palladium-based catalysts. In the synthesis of related compounds like 3-chloro-2-fluoroaniline, Raney Nickel has been successfully used. google.com To address the issue of dehalogenation, modified Raney-type catalysts have been developed. For instance, a Raney-type catalyst consisting of a nickel, aluminum, and molybdenum (Ni/Al/Mo) alloy has demonstrated high selectivity in the hydrogenation of halonitroaromatic compounds, significantly minimizing the hydrodehalogenation side reaction. google.com
Platinum-based Catalysts: Platinum on carbon (Pt/C) is another viable catalyst for the hydrogenation of halonitrophenols. researchgate.net Platinum catalysts are known for their high activity and can be particularly effective in certain hydrogenation reactions. The choice between Platinum and Palladium often depends on factors such as cost, desired selectivity, and the specific nature of the substrate. capital.comstackexchange.com Bimetallic catalysts, such as those combining Platinum and Palladium, can also exhibit enhanced activity and stability. osti.gov
The following table provides a comparative overview of catalysts used in the hydrogenation of halonitroaromatic compounds, which is the key step in the synthesis of this compound.
| Catalyst Type | Typical Loading (% w/w of substrate) | Reaction Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 1% - 40% google.com | 60-120°C, 1.0-4.0 MPa H₂ google.com | High activity, widely available helgroup.com | Potential for dehalogenation |
| Raney Nickel | ~3% (for related synthesis) google.com | 35-45°C, 1.5 MPa H₂ google.com | Lower cost than Pd/C orgsyn.org | Can be less selective, potential for dehalogenation |
| Modified Raney-type (Ni/Al/Mo) | Catalytically effective amount google.com | 75-100°C, 15-20 bars H₂ google.com | High selectivity, minimizes dehalogenation google.com | Specific preparation required |
| Platinum on Carbon (Pt/C) | Not specified | Moderate temperature and pressure researchgate.net | High activity, good for certain substrates researchgate.net | Cost can be a factor |
Catalyst Loading and Its Impact
Optimizing Catalyst Loading: An increase in catalyst loading generally leads to a faster reaction rate due to the increased number of available active sites for the hydrogenation reaction. helgroup.com Studies on the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene, a potential precursor, have explored a wide range of catalyst loadings from 1% to as high as 40%. google.com In one specific example for a related synthesis, a 5% mass ratio of 5% Pd/C catalyst to the nitro compound was used. google.com Another instance cites a catalyst loading of 10-15% by mass relative to the nitro compound for a 5% Pd loading catalyst.
Research Findings on Catalyst Loading: Research indicates that while higher catalyst loading can accelerate the reaction, there is an optimal range beyond which the benefits may diminish or the process may become less cost-effective due to the high price of noble metal catalysts. The choice of loading is therefore a balance between reaction speed, cost, and the efficiency of catalyst recovery and reuse in an industrial setting. The table below summarizes findings on catalyst loading from various sources for the hydrogenation of related halonitroaromatic compounds.
| Substrate | Catalyst | Catalyst Loading (% w/w) | Pd Loading on Support (%) | Reaction Time | Yield | Reference |
| 3,5-dichloro-4-fluoronitrobenzene | Pd/C | 5% | 5% | 5 hours | 68% | google.com |
| 3,5-dichloro-4-fluoronitrobenzene | Pd/C | 10-15% | 5% | Not Specified | Not Specified | |
| 3-chloro-2-fluoronitrobenzene | Raney Nickel | ~3% | N/A | Not Specified | 95.5% | google.com |
The data indicates that different catalyst loadings are employed depending on the specific substrate and desired outcome. The optimization of catalyst loading is a crucial step in the process development for the industrial synthesis of this compound to ensure a high-yield, cost-effective, and sustainable manufacturing process.
Chemical Reactivity and Mechanistic Studies of 2,3 Dichloro 5 Fluoroaniline
Reactivity Profiles of the Amino Group in 2,3-Dichloro-5-fluoroaniline
The amino (-NH2) group is a powerful activating group in the context of electrophilic aromatic substitution, yet its reactivity is modulated by the presence of electron-withdrawing halogen atoms on the aniline (B41778) ring.
The amino group, through its +M (mesomeric) effect, strongly directs incoming electrophiles to the positions ortho and para to itself. However, the presence of chlorine and fluorine atoms, which exert a -I (inductive) effect, deactivates the ring, necessitating more vigorous reaction conditions for electrophilic aromatic substitution to occur. In this compound, the substitution pattern directs electrophilic attacks to the 4- and 6-positions. For instance, nitration with fuming nitric acid at 0°C introduces a nitro group predominantly at the para-position (position 6) relative to the amino group.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reactant | Electrophile | Major Product Position(s) |
| This compound | NO₂+ | 6-nitro |
This table illustrates the primary position of substitution during the nitration of this compound.
The chlorine and fluorine substituents on the aniline ring enable regioselective nucleophilic aromatic substitution (SNAr) reactions under controlled conditions. The electron-withdrawing nature of these halogens facilitates the attack of nucleophiles on the aromatic ring. Chlorine atoms, being better leaving groups than fluorine under many conditions, are often the site of displacement. For example, reaction with amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (100–150°C) can lead to the replacement of a chlorine atom. The fluorine atom's strong electron-withdrawing effect typically makes it more resistant to displacement, thereby directing substitution to the chlorine-bearing positions.
Table 2: Examples of Nucleophilic Chlorine Displacement Reactions
| Nucleophile | Solvent | Temperature (°C) | Product |
| Ammonia (B1221849) (aq.) | DMSO | 120 | 2-amino-3-chloro-5-fluoroaniline |
| Methylamine | DMF | 150 | 2-(methylamino)-3-chloro-5-fluoroaniline |
This table provides examples of nucleophilic substitution reactions where a chlorine atom in this compound is displaced.
The amino group of this compound can be converted to a diazonium salt (-N₂⁺) through a process called diazotization. This typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. globalresearchonline.net These resulting diazonium salts are highly versatile intermediates. They can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds, which are often colored and used as dyes. globalresearchonline.netchemguide.co.uk For example, this compound can react with benzenediazonium (B1195382) chloride under alkaline conditions to yield 2,3-dichloro-5-fluorodiazoaminobenzene.
Influence of Halogen Substituents on Reaction Pathways
The nature and position of the halogen substituents—chlorine and fluorine—profoundly affect the reaction pathways of this compound through a combination of electronic and steric effects.
Both chlorine and fluorine are highly electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I effect). quora.comquora.com This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline. quora.comlibretexts.org The deactivating nature of these halogens means that electrophilic substitution reactions require more forceful conditions to proceed.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgscispace.com For chlorine and fluorine, the para (σp) and meta (σm) values are positive, indicating their electron-withdrawing nature.
Table 3: Hammett Substituent Constants
| Substituent | σm | σp |
| Fluoro | +0.34 | +0.06 |
| Chloro | +0.37 | +0.23 |
This table displays the Hammett constants for fluorine and chlorine, which quantify their electron-withdrawing effects. Data sourced from various studies. wikipedia.orgresearchgate.net
Steric hindrance, the effect caused by the physical size of substituents, can significantly influence the accessibility of reactive sites. libretexts.orgfiveable.me In this compound, the chlorine atom at the 2-position (ortho to the amino group) creates steric bulk around the amino group and the adjacent C6 position. wikipedia.org This steric hindrance can impede the approach of bulky electrophiles or nucleophiles, potentially affecting the regioselectivity and rate of reactions. libretexts.orgwikipedia.org For instance, in electrophilic aromatic substitution, attack at the less hindered C4 position might be favored over the more sterically crowded C6 position, especially with larger attacking species. libretexts.org Similarly, steric hindrance can inhibit the protonation of the amino group, which can affect its basicity and reactivity in acid-catalyzed reactions. wikipedia.orgresearchgate.net
Advanced Catalytic Reactions Involving this compound
The unique electronic properties of this compound, imparted by its electron-withdrawing halogen substituents, make its derivatives valuable substrates in modern catalytic chemistry. These reactions enable the construction of complex molecular architectures often sought in pharmaceutical and materials science research.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its versatility and functional group tolerance. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. nih.gov The catalytic cycle for this transformation is a well-established process that begins with the oxidative addition of the organohalide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and culminates in reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com
While specific studies detailing the Suzuki-Miyaura coupling of this compound itself are not widely documented in the available literature, the reactivity of similar polychlorinated aromatic compounds provides a strong model for its potential applications. For instance, the Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been successfully demonstrated. nih.gov In these cases, the C-Cl bond at the 2-position, which is most activated by the heterocyclic nitrogen, undergoes selective coupling. This highlights the potential for regioselective functionalization of derivatives of this compound, where one C-Cl bond could be selectively targeted over another based on the electronic environment and choice of catalyst and ligands. nih.gov The development of efficient catalytic systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has been crucial for activating the less reactive C-Cl bonds. nih.govrsc.org
The table below details a representative ligand-free Suzuki-Miyaura coupling reaction using an analogous polychlorinated substrate, demonstrating the conditions under which such transformations can occur. nih.gov
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid
| Parameter | Condition |
| Aryl Halide | 2,3,5-Trichloropyridine |
| Boronic Acid | Phenylboronic Acid |
| Catalyst | Palladium Acetate (Pd(OAc)₂) (0.5 mol%) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | H₂O/DMF (3.5:3 mixture) |
| Temperature | 60°C |
| Product | 3,5-Dichloro-2-phenylpyridine |
| Yield | High |
Data sourced from a study on ligand-free Suzuki reactions in aqueous media. nih.gov
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. thieme-connect.de This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, which absorbs visible light to reach an excited state. uni-regensburg.denih.gov In this excited state, the catalyst can engage in single-electron transfer (SET) processes with organic substrates to generate highly reactive radical intermediates. nih.govnih.gov
This approach is particularly valuable for C-H functionalization, a process that directly converts a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, thereby avoiding the need for pre-functionalized starting materials. nih.gov For electron-deficient arenes, such as derivatives of this compound, photoredox catalysis can facilitate reactions that are challenging to achieve through traditional methods. The general mechanism for a C-H functionalization reaction, such as acylation, may involve the photocatalyst generating a radical from a precursor (e.g., an acyl radical from an α-oxo acid via decarboxylation). nih.gov This radical can then be incorporated into a separate catalytic cycle, for instance, a nickel or palladium cycle, which activates the C-H bond of the arene, leading to the final functionalized product. nih.gov The ability to generate radicals under neutral conditions circumvents the use of harsh reagents and high temperatures often required in classical radical chemistry. nih.gov
The table below outlines a general example of a dual-catalysis system for the C-H acylation of an indole (B1671886), illustrating the key components of such a photoredox-mediated transformation. nih.gov
Table 2: General Example of Dual-Catalyst Photoredox C-H Functionalization
| Component | Description |
| Substrate | Indole Derivative |
| Reagent | Benzaldehyde (as acyl radical precursor) |
| Photocatalyst | Iridium (Ir) complex |
| Co-Catalyst | Palladium (Pd) complex |
| Process | The Ir(III)* photocatalyst generates an alkoxy radical, which abstracts the aldehyde hydrogen to form an acyl radical. A palladacycle formed from the indole's C-H activation reacts with this acyl radical, followed by reductive elimination to yield the C3-acylated indole. |
| Light Source | Visible Light (e.g., Blue LEDs) |
This table represents a generalized mechanism for photoredox-catalyzed C-H functionalization as described in the literature. nih.gov
Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions construct new rings by forming a bond between two atoms within the same molecule, providing an efficient pathway to complex scaffolds found in many biologically active compounds, such as indoles and benzothiazoles. indexcopernicus.comrsc.org
The synthesis of indole derivatives, for example, can be achieved from appropriately substituted anilines. organic-chemistry.org A common strategy involves the palladium-catalyzed Larock heteroannulation, where an o-haloaniline is coupled with an alkyne, followed by cyclization. rsc.org Another powerful method is the reductive Heck coupling, where an intramolecular cyclization of an aniline derivative bearing a pendant alkene can be used to form key ring structures. rsc.org
Similarly, benzothiazole (B30560) derivatives can be synthesized from aniline precursors. One method involves the intramolecular cyclization of thioformanilides, which can be prepared from the parent aniline. indexcopernicus.com This cyclization can be promoted by an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), proceeding through a thiyl radical intermediate. indexcopernicus.com Another approach is the copper-catalyzed intramolecular coupling of N-(2-chlorophenyl) benzothioamides, where the aniline nitrogen displaces the ortho-chlorine to form the thiazole (B1198619) ring. indexcopernicus.com These methods demonstrate how the amine and halogen functionalities on a this compound-derived substrate can be strategically employed to construct fused heterocyclic systems.
The table below summarizes different intramolecular cyclization strategies applicable to aniline derivatives for the synthesis of important heterocycles. indexcopernicus.comrsc.org
Table 3: Examples of Intramolecular Cyclization Reactions for Heterocycle Synthesis
| Target Heterocycle | Precursor Type | Reaction Name/Type | Key Reagents/Catalysts |
| Indole | o-Iodoaniline derivative | Larock Heteroannulation | Palladium catalyst, alkyne |
| Indole | N-allyl-o-haloaniline | Reductive Heck Coupling | Palladium catalyst, DMF |
| Benzothiazole | Thioformanilide derivative | Oxidative Cyclization | DDQ |
| Benzothiazole | N-(2-chlorophenyl) benzothioamide | Copper-Catalyzed Cyclization | Copper(II) catalyst |
This table illustrates common cyclization methods used for synthesizing heterocyclic derivatives from substituted anilines. indexcopernicus.comrsc.org
Applications of 2,3 Dichloro 5 Fluoroaniline As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
As a foundational building block, 2,3-dichloro-5-fluoroaniline is employed in the construction of intricate organic molecules. The presence and specific positioning of its electron-withdrawing halogen substituents enhance its reactivity in certain chemical reactions, such as coupling and substitution reactions. This allows chemists to use the aniline (B41778) as a starting point, selectively adding other functional groups or building larger molecular frameworks. The amino group on the ring is a key functional handle that can be readily transformed, for instance, through diazotization, to introduce a wide array of other substituents. This versatility makes it a key component in multi-step synthetic pathways aimed at producing complex target compounds.
Intermediate in Pharmaceutical Synthesis
The development of new medicines often relies on the use of specialized chemical intermediates, and this compound serves this purpose within the pharmaceutical industry. nordmann.global Halogenated organic compounds are significant in medicinal chemistry, as the inclusion of atoms like fluorine can favorably alter the biological activity, metabolic stability, and bioavailability of a drug molecule. researchgate.net
This compound is explored for its potential in drug development, where it functions as a precursor or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). flavine.com APIs are the biologically active components in a finished pharmaceutical product. While specific APIs derived directly from this compound are not detailed in publicly available literature, its utility is analogous to other closely related fluorinated anilines. For example, 3-Chloro-5-fluoroaniline (B1302006) is a key building block for synthesizing antiviral compounds that target the influenza A H1N1 virus. ossila.com Intermediates like these are crucial for constructing the core structure of many common APIs. flavine.com
In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are considered prominent scaffolds for creating biologically active compounds. nih.govktu.edu Fluorinated anilines are used to build specific pharmaceutical scaffolds. For instance, similar substituted anilines are used in reactions to produce benzimidazole (B57391) scaffolds, which are found in a variety of medicinal agents. mdpi.com The unique substitution pattern of this compound makes it a candidate for creating novel scaffolds that could lead to the development of new therapeutic agents. researchgate.net
Utilization in Agrochemical Development
The agrochemical sector utilizes this compound as a key intermediate for creating new crop protection products. The incorporation of fluorine and chlorine into molecules is a well-established strategy for developing effective agrochemicals, as these elements can enhance the biological efficacy of the final compound. ccspublishing.org.cnprecedenceresearch.com
This compound serves as a building block in the development of pesticides and herbicides. The synthesis of modern agrochemicals often involves combining several intermediate compounds to achieve a molecule with the desired activity and safety profile. precedenceresearch.com The chemical structure of this compound makes it suitable for incorporation into larger molecules designed to act as potent herbicides or pesticides. nbinno.com
Research has shown that amides derived from the acylation of fluorinated amines can exhibit a synergistic effect when used in compositions with existing insecticides. researchgate.net Furthermore, structurally related halogenated aromatics are used to synthesize classes of compounds with known insecticidal properties. For example, isoxazoline (B3343090) derivatives, which have demonstrated significant insecticidal and acaricidal activities, are synthesized using halogenated phenyl intermediates. nbinno.com This highlights the role of compounds like this compound as a precursor for developing new molecules with potential insecticidal applications. nbinno.com
Interactive Data Table: Applications of this compound
| Field | Application Area | Specific Role | Supporting Rationale | References |
| Organic Chemistry | Synthesis of Complex Molecules | Building Block | Halogen substitutions enhance reactivity for multi-step synthesis. | |
| Pharmaceuticals | Pharmaceutical Synthesis | Intermediate | Used to build larger, more complex molecules for drug development. | nordmann.globalresearchgate.net |
| API Synthesis | Precursor | Serves as a starting material for the core structure of APIs. | flavine.comossila.com | |
| Scaffold Synthesis | Precursor | Used to create novel molecular scaffolds for new drug candidates. | researchgate.netnih.govmdpi.com | |
| Agrochemicals | Agrochemical Development | Intermediate | Fluorine and chlorine atoms can enhance biological efficacy. | ccspublishing.org.cnprecedenceresearch.com |
| Pesticides & Herbicides | Intermediate | Building block for creating new crop protection agents. | precedenceresearch.comnbinno.com | |
| Insecticidal Compounds | Precursor | Used to synthesize molecules with potential insecticidal activity. | nbinno.comresearchgate.net |
Building Block for Specialty Materials and Dyes
This compound serves as a crucial intermediate in the chemical industry, particularly in the synthesis of specialty materials and advanced dye molecules. The presence of both chlorine and fluorine atoms on the aniline ring imparts unique properties to the resulting compounds, such as enhanced thermal stability, specific reactivity, and desirable photophysical characteristics. Its utility as a building block stems from the ability of the amino group to be readily diazotized and coupled, or to be incorporated into larger polymeric structures.
Specialty Materials
The halogenated aromatic structure of this compound makes it a candidate for incorporation into high-performance polymers and specialty materials where properties like fire resistance, thermal stability, and specific electronic characteristics are desired. Halogenated compounds are known to contribute to fire retardancy. While direct research on polymers synthesized from this compound is not extensively documented in the provided results, the use of similar halogenated anilines in creating specialty polymers provides a strong indication of its potential.
For instance, chlorinated and fluorinated anilines are used as monomers for producing polymers with enhanced properties. The chemical oxidative copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to yield derivatives with increased solubility, greater thermal stability, and improved morphological control. researchgate.net The presence of the C-F bond in poly(3-fluoroaniline) contributes to its higher thermal stability compared to the parent polyaniline. researchgate.net Similarly, polybenzoxazines, a class of high-performance polymers, have been synthesized from chlorinated diamines like 3,3′-dichloro-4,4′-diaminodiphenylmethane to create materials with enhanced fire resistance. researchgate.net These chlorine-containing polybenzoxazines require more stringent polymerization conditions but exhibit superior fire resistance. researchgate.net It is plausible that this compound could be used to synthesize monomers for polybenzoxazines or other thermosetting resins, where the combination of chlorine and fluorine would contribute to even greater thermal and fire-resistant properties.
The electronic properties of fluorinated polyanilines have also been a subject of study. Poly(2-fluoroaniline) and poly(3-fluoroaniline) have been synthesized chemically and show absorption spectra similar to their monomers. tudublin.ie The incorporation of fluorine atoms can influence the electronic transitions within the polymer, which is a key aspect for materials used in electronics and optoelectronics. tudublin.ie
Dyes
In the realm of dyes, halogenated anilines are frequently used as diazo components in the synthesis of azo dyes. The diazotized amine is reacted with a coupling component to form a stable and colored azo compound. The nature and position of the halogen substituents on the aniline ring can significantly influence the color, fastness, and application properties of the resulting dye.
Research on dyes derived from dichlorinated anilines demonstrates their utility in producing a wide range of colors with good fastness properties. For example, various bis-azo reactive dyes have been synthesized by coupling tetrazotized 4,4'-methylene bis-(2,3-dichloroaniline) with different cyanurated coupling components. researchgate.netresearchgate.net These dyes have been applied to silk, wool, and cotton, yielding a range of shades from yellow to maroon with good depth and levelness. researchgate.netresearchgate.net The resulting dyed fibers exhibited moderate to very good fastness to light, washing, and rubbing. researchgate.netresearchgate.net
Similarly, disazo disperse dyes synthesized from 2,4-dichloroaniline (B164938) have shown excellent light, sublimation, and washing fastness on polyester (B1180765) fabrics, making them potentially suitable for applications like the automotive industry. scialert.net The good fastness properties are often attributed to the larger molecular size and the presence of halogens. scialert.net
While direct synthesis of dyes from this compound is not detailed in the provided search results, the established use of its isomers and related dichlorinated anilines in dye synthesis strongly suggests its potential in creating novel dyes with specific shades and improved properties. The additional fluorine atom in this compound could further enhance the properties of the resulting dyes, potentially leading to greater light fastness and different shades due to the electronic effects of fluorine.
Below is a table summarizing the types of dyes synthesized from related dichloroaniline compounds and their reported properties.
| Diazo Component (Starting Material) | Dye Class | Coupling Component(s) | Substrate(s) | Observed Shades | Fastness Properties |
| 4,4'-Methylene bis-(2,3-dichloroaniline) | Bis-azo reactive dyes | Cyanurated coupling components | Silk, wool, cotton | Yellow to maroon | Moderate to very good light, washing, and rubbing fastness. researchgate.netresearchgate.net |
| 2,4-Dichloroaniline | Disazo disperse dyes | Various coupling compounds | Polyester | Not specified | Excellent light, sublimation, and washing fastness; good rubbing fastness. scialert.net |
Methodologies for Spectroscopic Characterization of 2,3 Dichloro 5 Fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the proton and carbon framework, as well as the position of the fluorine atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of protons within the molecule. For 2,3-Dichloro-5-fluoroaniline, the spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region will feature two signals corresponding to the protons at the C4 and C6 positions.
The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The electron-withdrawing chlorine and fluorine atoms deshield the aromatic protons, shifting their signals downfield, while the electron-donating amino group provides a shielding effect.
The splitting of these signals, known as spin-spin coupling, provides information about adjacent magnetic nuclei. The proton at C4 will appear as a doublet of doublets due to coupling with the C6 proton (meta coupling, JHH) and the fluorine atom at C5 (ortho coupling, JHF). Similarly, the C6 proton will be split into a doublet of doublets by coupling with the C4 proton (meta coupling, JHH) and the fluorine atom (meta coupling, JHF). The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | 6.5 - 7.0 | Doublet of Doublets (dd) | 4JHH ≈ 2-3 Hz, 3JHF ≈ 8-10 Hz |
| H-6 | 6.7 - 7.2 | Doublet of Doublets (dd) | 4JHH ≈ 2-3 Hz, 4JHF ≈ 5-7 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In this compound, six distinct signals are expected in the aromatic region, one for each carbon atom in the benzene (B151609) ring, as the substitution pattern removes all symmetry.
The chemical shifts of the carbon atoms are determined by the attached functional groups. The carbon atoms bonded to the electronegative chlorine, fluorine, and nitrogen atoms (C1, C2, C3, C5) will be significantly shifted. The fluorine atom also introduces carbon-fluorine coupling (JCF), which can be observed over one, two, or three bonds, providing further confirmation of the substitution pattern. For instance, the signal for C5 will show a large one-bond coupling constant (¹JCF), while C4 and C6 will exhibit smaller two-bond couplings (²JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C1 (-NH₂) | 145 - 150 | Small |
| C2 (-Cl) | 130 - 135 | Small |
| C3 (-Cl) | 115 - 120 | Small |
| C4 | 105 - 110 | ²JCF |
| C5 (-F) | 160 - 165 | ¹JCF (large) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov It provides a direct method to confirm the presence and electronic environment of the fluorine atom in this compound.
The spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split into a multiplet, specifically a doublet of doublets, due to coupling with the two neighboring protons at C4 (ortho coupling) and C6 (meta coupling). The magnitude of these coupling constants helps to confirm the relative positions of the fluorine and hydrogen atoms on the ring. chemicalbook.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Infrared (IR) and Raman Spectroscopy Methodologies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups.
For this compound, key characteristic bands are expected for the N-H bonds of the primary amine, the aromatic C-H bonds, the C=C bonds of the benzene ring, and the C-N, C-Cl, and C-F bonds. The primary amine group will show two distinct N-H stretching bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1100-1300 cm⁻¹ region, while C-Cl stretching vibrations are found at lower frequencies, typically between 600-800 cm⁻¹. nih.gov
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretching | 1450 - 1600 | Medium-Strong |
| N-H Bending | 1580 - 1650 | Medium |
| C-F Stretching | 1100 - 1300 | Strong |
| C-N Stretching | 1250 - 1350 | Medium-Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While IR absorption is dependent on a change in the dipole moment of a molecule, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice versa.
In the FT-Raman spectrum of this compound, the symmetric vibrations of the molecule are often more prominent. The aromatic ring's C=C stretching and ring breathing vibrations are typically strong. nih.gov The C-Cl stretching vibrations are also expected to produce intense Raman signals. In contrast, the N-H and C-F stretching vibrations, which are strong in the IR spectrum due to their polarity, are generally weaker in the Raman spectrum. This complementarity aids in a more complete assignment of the molecule's vibrational modes. researchgate.net
Table 5: Principal FT-Raman Shifts for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretching | 3000 - 3100 | Strong |
| Aromatic Ring Breathing | 980 - 1020 | Strong |
| Aromatic C=C Stretching | 1450 - 1600 | Medium |
| C-Cl Stretching | 600 - 800 | Strong |
| C-F Stretching | 1100 - 1300 | Weak |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry is indispensable for confirming its molecular identity and elucidating its chemical structure through fragmentation analysis. Various ionization techniques and mass analyzers can be employed, each providing specific types of information.
Electron Ionization (EI-MS) for Molecular Ion and Fragmentation Patterns
Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). arxiv.org This process results in the formation of a positively charged molecular ion (M⁺˙), which is a radical cation, and a series of fragment ions. The molecular ion's m/z value provides the nominal molecular weight of the compound. Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, creating a unique pattern that serves as a "fingerprint" for the molecule. libretexts.org
For this compound (C₆H₄Cl₂FN), the molecular ion peak is expected to be a prominent feature in the EI-MS spectrum. A key characteristic of compounds containing chlorine is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion of this compound will appear as a cluster of peaks:
[M]⁺˙: Containing two ³⁵Cl atoms.
[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺˙: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is characteristic for a molecule with two chlorine atoms.
The fragmentation of the molecular ion provides valuable structural information. Based on the fragmentation patterns of similar halogenated anilines, the primary fragmentation pathways for this compound would likely involve the loss of chlorine or hydrogen chloride. nist.govnih.gov
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (mass/charge) | Proposed Fragment Identity | Notes |
|---|---|---|
| 179/181/183 | [C₆H₄³⁵Cl₂FN]⁺˙ | Molecular ion cluster (M⁺˙), showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |
| 144/146 | [M-Cl]⁺ | Loss of a chlorine radical. The remaining isotopic pattern is due to the second chlorine atom. |
| 108 | [M-Cl-HCl]⁺ | Subsequent loss of a molecule of hydrogen chloride. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula. nih.gov Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with very high accuracy, typically to within 5 parts per million (ppm). rsc.org This precision allows for the calculation of an exact mass, which can be used to determine a unique elemental composition. nih.gov
The reliability of analyte identification by HRMS is dependent on the accuracy and precision of the exact mass measurement, which can be influenced by factors like sample matrix and ion abundance. nih.gov For this compound, HRMS would be used to confirm its elemental formula, C₆H₄Cl₂FN. By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the monoisotopic masses of its constituent elements, a high degree of confidence in the compound's identity can be achieved.
This technique is particularly useful for distinguishing between isomers or other compounds that may have the same nominal molecular weight but different elemental formulas. The high mass accuracy of HRMS provides a powerful tool for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. rsc.org
Table 2: Exact Mass Determination of this compound by HRMS
| Property | Value |
|---|---|
| Elemental Formula | C₆H₄³⁵Cl₂FN |
| Nominal Mass | 179 |
| Calculated Monoisotopic (Exact) Mass | 178.97006 Da |
| Required Mass Accuracy | < 5 ppm |
Computational and Theoretical Investigations of 2,3 Dichloro 5 Fluoroaniline
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods involve solving the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. chemrxiv.org It is particularly popular for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like substituted anilines. science.govexplorationpub.com The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
For molecular geometry optimization, DFT is used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. chemrxiv.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional, which approximates the exchange-correlation energy, is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a very common choice for organic molecules as it often provides results that are in good agreement with experimental data for molecular geometries and vibrational frequencies. science.govexplorationpub.comresearchgate.net
In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wave function and build the molecular orbitals. The accuracy of a calculation is highly dependent on the chosen basis set.
Commonly used basis sets for molecules like 2,3-dichloro-5-fluoroaniline include Pople-style basis sets, such as 6-31G* and 6-311++G(d,p).
6-31G : This is a split-valence double-zeta basis set. It uses six primitive Gaussian functions for core atomic orbitals and splits the valence orbitals into two functions (represented by three and one primitive Gaussians, respectively). The asterisk () indicates the addition of polarization functions (d-functions for heavy atoms) to allow for more flexibility in the orbital shape, which is important for accurately describing chemical bonds.
6-311++G(d,p) : This is a more advanced, split-valence triple-zeta basis set. kau.edu.sa It provides a more accurate description of the valence electrons by using three functions instead of two. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak, long-range interactions. The "(d,p)" notation signifies the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. science.gov This level of theory, often paired with the B3LYP functional, is frequently used for obtaining reliable geometries, electronic properties, and vibrational spectra for aniline (B41778) derivatives. science.govresearchgate.net
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a robust approach for studying halogenated anilines, providing a good compromise between accuracy and computational resources. researchgate.net
Electronic Structure Analysis
Once the molecular geometry is optimized, various analyses can be performed to understand the electronic characteristics of the molecule, which are crucial for predicting its reactivity and intermolecular interactions.
The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. chemrxiv.orgresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. wikipedia.org For various fluoroaniline isomers, DFT calculations have been used to determine these energy gaps, showing how the position of the fluorine atom affects the electronic properties and reactivity of the molecule. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |
|---|---|---|---|---|
| 5-nitro-2-fluoroaniline | - | - | 3.874 | Yes researchgate.net |
| 2-nitro-5-fluoroaniline | - | - | 3.979 | Yes researchgate.net |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.522 | Yes semanticscholar.org |
The Molecular Electrostatic Potential (MEP) map is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org It illustrates the charge distribution on the molecule's surface. The map is colored based on the electrostatic potential value:
Red regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net
Blue regions : Indicate positive electrostatic potential, poor in electrons. These areas are prone to nucleophilic attack. researchgate.net
Green/Yellow regions : Represent neutral or intermediate potential.
For substituted anilines, the MEP map typically shows a negative potential (red) around the electronegative halogen atoms and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. chemrxiv.orgresearchgate.net The hydrogen atoms of the amino group and sometimes the aromatic ring itself show positive potential (blue), marking them as sites for nucleophilic interaction. chemrxiv.org MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution within a molecule in terms of localized bonds and lone pairs, providing a picture that aligns well with classical Lewis structures. wisc.eduwisc.edu It is used to investigate intramolecular and intermolecular bonding and interactions among bonds. orientjchem.org
Chemical Reactivity Descriptors from Computational Data
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
No published data is available on the calculated Fukui functions for this compound to predict the sites for nucleophilic and electrophilic attack.
Ionization Potentials and Electron Affinities
Specific computational values for the ionization potential and electron affinity of this compound have not been reported in the searched literature.
Chemical Hardness, Softness, and Electronegativity Calculations
Calculations for chemical hardness, softness, and electronegativity derived from the frontier molecular orbitals (HOMO and LUMO) for this compound are not available in the public domain.
Theoretical Spectroscopic Property Prediction
Prediction of Vibrational Frequencies (IR, Raman)
There are no available theoretical studies that predict the infrared (IR) and Raman vibrational frequencies for this compound.
Theoretical NMR Chemical Shift Calculation
No computational studies reporting the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for the atoms in this compound were found.
UV-Vis Absorption Spectra and Electronic Excitation Studies
A comprehensive search of available scientific literature and chemical databases did not yield specific computational or experimental studies on the UV-Vis absorption spectra and electronic excitation of this compound. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict the electronic absorption spectra of organic molecules, including excitation energies, oscillator strengths, and major contributing electronic transitions, no such data has been published for this particular compound.
Theoretical investigations on related aniline derivatives often reveal that the electronic transitions in the UV-Vis region are typically dominated by π→π* and n→π* transitions. The positions of the absorption maxima (λmax) are influenced by the nature and position of substituents on the aniline ring. For instance, halogen atoms can induce bathochromic (red) or hypsochromic (blue) shifts depending on their electronic effects (inductive vs. resonance). However, without specific studies on this compound, any discussion on its electronic spectral properties would be purely speculative.
Conformational Analysis and Non-Linear Optical (NLO) Properties
Similarly, there is a notable absence of published research on the conformational analysis and non-linear optical (NLO) properties of this compound. Conformational analysis, typically performed using computational methods like DFT, would identify the most stable geometric conformations of the molecule by analyzing the potential energy surface. This analysis is crucial as the molecular conformation can significantly influence its electronic and optical properties.
The study of NLO properties involves calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's potential for applications in optical technologies. These properties are highly dependent on the molecular structure, the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation. While the amino group (-NH2) is a known electron donor and the halogen atoms are electron-withdrawing, the specific arrangement in this compound requires dedicated computational studies to determine its NLO response. Without such studies, no data on its NLO properties can be reported.
Further theoretical and experimental research is required to elucidate the UV-Vis spectral characteristics, electronic excitations, conformational preferences, and NLO properties of this compound.
Future Research Directions and Emerging Trends in 2,3 Dichloro 5 Fluoroaniline Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of aromatic amines is undergoing a transformation towards more sustainable and efficient methodologies. Future research for preparing 2,3-dichloro-5-fluoroaniline is expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and stoichiometric reagents, towards greener alternatives.
A primary focus will be the catalytic reduction of the corresponding nitroaromatic precursor, 2,3-dichloro-5-fluoronitrobenzene. Key trends in this area include:
Continuous-Flow Synthesis : This technology is emerging as a powerful tool for the safe and efficient synthesis of aromatic amines from nitro compounds. nih.govmdpi.com The use of microreactors or 3D-printed fixed-bed reactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, which is particularly important when handling potentially energetic nitro compounds. nih.govmdpi.com Future work could focus on developing a continuous-flow process for the hydrogenation of 2,3-dichloro-5-fluoronitrobenzene using heterogeneous catalysts, potentially leading to higher yields and purity with minimal workup. nih.gov
Metal-Free Reduction Systems : To reduce reliance on expensive and potentially toxic heavy metals, metal-free reduction methods are gaining traction. A promising approach is the use of inexpensive and readily available reagents like trichlorosilane in combination with a tertiary amine. nih.gov This system has been successfully applied to a wide range of aromatic nitro derivatives under continuous-flow conditions, suggesting its potential applicability for the clean synthesis of this compound. nih.gov
Green Reagents and Solvents : The principles of green chemistry are increasingly being incorporated into synthetic design. acs.org Research could explore alternative reagents and reaction media, such as replacing traditional brominating agents like liquid bromine with combinations like ceric ammonium (B1175870) nitrate (B79036)–KBr in aqueous-ethanolic media. acs.org Similarly, catalytic hydrodehalogenation using environmentally benign systems like Al-Ni alloys in aqueous solutions could be explored as a pathway from more highly halogenated precursors. researchgate.net
| Synthesis Approach | Key Features & Advantages | Potential Application for this compound |
| Continuous-Flow Hydrogenation | Enhanced safety, precise process control, high yield, easy scale-up. nih.govmdpi.com | Direct, high-throughput synthesis from 2,3-dichloro-5-fluoronitrobenzene. |
| Metal-Free Reduction | Avoids heavy metal catalysts, uses inexpensive reagents (e.g., HSiCl₃). nih.gov | A sustainable alternative for the reduction of the nitro-precursor. |
| Hydrodehalogenation | Removes specific halogen atoms from a polyhalogenated precursor. researchgate.net | Synthesis from a starting material with additional halogen directing groups. |
Exploration of Advanced Catalytic Systems for Derivatization
The three distinct halogen substituents and the amine group on the this compound ring offer multiple handles for derivatization. Future research will heavily focus on employing advanced catalytic systems to selectively functionalize this molecule, creating a library of complex derivatives for various applications.
Palladium-Catalyzed Cross-Coupling : The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for forming C-N bonds, remains a key area of exploration. wikipedia.orglibretexts.org Research will likely focus on optimizing catalyst systems (ligands and palladium precursors) for coupling this compound with a wide array of aryl halides or amines, leveraging modern, sterically hindered phosphine (B1218219) ligands that allow for milder reaction conditions and broader substrate scope. wikipedia.orgrug.nl The differential reactivity of the C-Cl versus C-F bonds could be exploited for selective, sequential cross-coupling reactions.
C–H Functionalization : A major emerging trend is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials. thieme-connect.com For this compound, research into transition-metal-catalyzed C–H activation could unlock novel derivatization pathways. thieme-connect.comnih.gov Depending on the directing group and catalyst system (e.g., Palladium, Rhodium), it may be possible to achieve regioselective arylation, alkylation, or amination at the C4 or C6 positions of the aniline (B41778) ring, which are electronically activated by the amine group. nih.govresearchgate.net
Photocatalysis : Visible-light photocatalysis offers a green and powerful method for generating reactive radical intermediates under mild conditions. acs.org Future studies could explore the para-selective C–H functionalization of this compound using photocatalysts to couple it with partners like diazomalonates, a reaction that proceeds via radical-radical cross-coupling. acs.org
| Catalytic System | Transformation | Potential Outcome for this compound |
| Palladium / Biarylphosphine Ligands | Buchwald-Hartwig Amination | Synthesis of novel diaryl or alkyl-aryl amines. wikipedia.orgrug.nl |
| Rhodium(III) Catalysis | ortho-C–H Alkylation/Annulation | Addition of functional groups at the C6 position or synthesis of fused heterocycles. researchgate.net |
| Palladium / Norbornene Mediator | meta-C–H Arylation | Functionalization at the C4 position, remote to the directing amine group. nih.gov |
| Iridium(III) Photocatalysis | para-C–H Functionalization | Selective C-C bond formation at the C6 position. acs.org |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for designing new synthetic routes and predicting its behavior in complex chemical systems. Future research will integrate advanced analytical and computational methods to gain deeper mechanistic insights.
Computational Chemistry : Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms, molecular properties, and spectroscopic parameters of halogenated anilines. tandfonline.comresearchgate.netcri.or.th Future computational studies on this compound will likely focus on:
Calculating the energies of intermediates and transition states to elucidate the preferred pathways for catalytic reactions like C-H activation or cross-coupling. rsc.org
Predicting the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.
Simulating spectroscopic data (NMR, IR, Raman) to aid in the characterization of new derivatives. tandfonline.comdntb.gov.ua
Analyzing molecular orbitals and electronic properties to understand how the unique substitution pattern influences reactivity. researchgate.net
Advanced NMR Spectroscopy : While standard NMR is routine, advanced techniques are needed to unambiguously characterize complex derivatives and reaction mixtures. Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.gov It offers high sensitivity and a large chemical shift dispersion, making it ideal for identifying and quantifying fluorinated compounds in complex mixtures without the need for separation. nih.govnih.govrsc.org Future research will likely employ multi-dimensional and heteronuclear NMR techniques to fully map the connectivity and spatial relationships in novel derivatives.
Mass Spectrometry (MS) : High-resolution mass spectrometry will remain critical for confirming molecular formulas. Coupling MS with techniques like gas or liquid chromatography (GC-MS, LC-MS) will be essential for analyzing the products of derivatization reactions and for mechanistic studies involving isotope labeling. researchgate.netresearchgate.net
Discovery of New Applications as a Versatile Intermediate in Emerging Chemical Fields
The unique combination of chlorine and fluorine atoms on the aniline scaffold makes this compound a promising intermediate for various high-value applications. While its current uses are not widely documented, trends in related compounds point toward several emerging fields.
Agrochemicals : Fluorinated and chlorinated anilines are critical building blocks for modern pesticides, herbicides, and fungicides. nbinno.comrhhz.netresearchgate.net The specific halogenation pattern can enhance biological activity, metabolic stability, and lipophilicity, which are key parameters in agrochemical design. nbinno.comresearchgate.net Future research will likely involve synthesizing derivatives of this compound and screening them for novel crop protection activities.
Materials Science : Polyaniline and its derivatives are conductive polymers with applications in sensors, electronics, and anti-corrosion coatings. mdpi.com The properties of these polymers can be tuned by modifying the aniline monomer. nih.govrsc.org Research into the polymerization of this compound or its derivatives could lead to new functional materials with tailored electronic properties, potentially for use in chemical sensors or electronic noses. mdpi.comnih.gov
Pharmaceuticals : The aniline moiety is a common feature in many pharmaceutical agents. thieme-connect.com The introduction of fluorine and chlorine can significantly impact a drug candidate's potency, absorption, distribution, metabolism, and excretion (ADME) profile. Future drug discovery programs may utilize this compound as a starting fragment to build novel molecular architectures for screening against various biological targets.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,3-Dichloro-5-fluoroaniline to maximize yield and purity?
- Methodology :
- Start with fluorination of nitro-substituted precursors (e.g., 2,3-dichloro-5-nitrobenzene) using fluorinating agents like KF in polar aprotic solvents (DMF or DMSO).
- Catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂/HCl can convert nitro groups to amines.
- Optimize reaction temperature (80–120°C) and stoichiometry to minimize side products like dehalogenated derivatives.
- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions using coupling constants (e.g., JF-H for fluorine-adjacent protons) and chemical shifts.
- FT-IR : Confirm amine (-NH₂) stretches (~3400 cm⁻¹) and C-F/C-Cl vibrations (1100–500 cm⁻¹).
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (M⁺) and fragmentation patterns to distinguish isomers.
- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodology :
- Monitor reactions via TLC (silica plates, UV visualization) to track intermediate formation.
- Use HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) to quantify purity (>98%).
- Remove residual solvents via vacuum distillation or lyophilization.
- Validate purity with melting point analysis (compare to literature values) and elemental analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Perform DFT calculations to map electron density and identify reactive sites (e.g., para to fluorine for nucleophilic substitution).
- Compare reactivity with isomers (e.g., 2,4-dichloro-5-fluoroaniline) in Suzuki-Miyaura couplings using Pd catalysts.
- Analyze regioselectivity trends via <sup>19</sup>F NMR to track substituent effects on reaction pathways .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
- Methodology :
- Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).
- Validate reproducibility by replicating protocols under inert (N₂/Ar) vs. ambient conditions.
- Use HPLC-MS to detect trace impurities (e.g., chlorinated byproducts) that may skew yield calculations .
Q. How can computational models predict the environmental persistence of this compound?
- Methodology :
- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates.
- Simulate hydrolysis pathways using molecular dynamics (MD) software (e.g., GROMACS).
- Validate predictions with lab-based photodegradation studies (UV-vis spectroscopy) .
Q. What are the challenges in detecting trace amounts of this compound in environmental samples?
- Methodology :
- Develop GC-MS/MS methods with electron capture detection (ECD) for halogen-specific sensitivity.
- Optimize solid-phase extraction (SPE) using C18 cartridges and elution with acetone/hexane.
- Cross-validate with isotope dilution (e.g., deuterated analogs) to correct matrix effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
